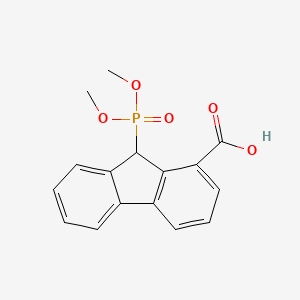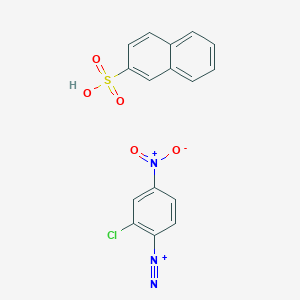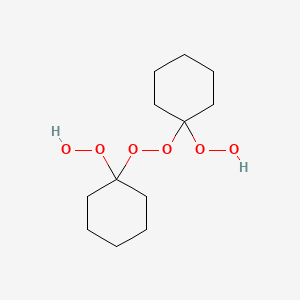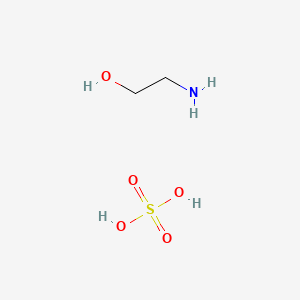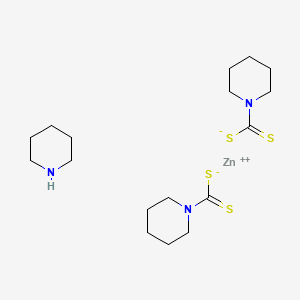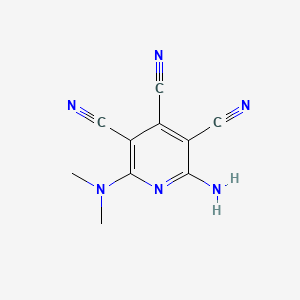
1-Iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole are organic compounds that belong to the class of aromatic compounds. These compounds are characterized by their unique structural features, which include iodine and methoxy groups attached to benzene and benzothiazole rings, respectively. These structural features impart specific chemical properties and reactivity to the compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Iodo-2,3,4,5-tetramethylbenzene: This compound can be synthesized through the iodination of 2,3,4,5-tetramethylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out under reflux conditions to ensure complete iodination.
2-(4-methoxyphenyl)-1,3-benzothiazole: This compound can be synthesized through the condensation of 4-methoxyaniline with 2-mercaptobenzothiazole in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride. The reaction is typically carried out under reflux conditions to facilitate the formation of the benzothiazole ring.
Industrial Production Methods
- Industrial production methods for these compounds may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: Both compounds can undergo oxidation reactions. For example, 1-Iodo-2,3,4,5-tetramethylbenzene can be oxidized to form corresponding quinones, while 2-(4-methoxyphenyl)-1,3-benzothiazole can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can be used to remove the iodine group from 1-Iodo-2,3,4,5-tetramethylbenzene or to reduce the nitro group (if present) in 2-(4-methoxyphenyl)-1,3-benzothiazole.
Substitution: Both compounds can undergo substitution reactions. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 1-Iodo-2,3,4,5-tetramethylbenzene may yield quinones, while substitution reactions may yield various functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
- These compounds can be used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
- The biological activity of these compounds can be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
Medicine
- Derivatives of these compounds may be investigated for their potential use in drug development and medical diagnostics.
Industry
- These compounds can be used in the development of new materials, such as polymers and dyes, due to their unique chemical properties.
Mécanisme D'action
- The mechanism of action of these compounds depends on their specific chemical structure and the target molecules they interact with. For example, the iodine group in 1-Iodo-2,3,4,5-tetramethylbenzene may facilitate interactions with specific enzymes or receptors, while the benzothiazole ring in 2-(4-methoxyphenyl)-1,3-benzothiazole may interact with DNA or proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Compounds similar to 1-Iodo-2,3,4,5-tetramethylbenzene include other iodinated aromatic compounds, such as iodobenzene and 1-iodo-4-methylbenzene.
- Compounds similar to 2-(4-methoxyphenyl)-1,3-benzothiazole include other benzothiazole derivatives, such as 2-phenylbenzothiazole and 2-(4-chlorophenyl)-1,3-benzothiazole.
Uniqueness
- The unique structural features of 1-Iodo-2,3,4,5-tetramethylbenzene and 2-(4-methoxyphenyl)-1,3-benzothiazole, such as the presence of iodine and methoxy groups, impart specific chemical properties and reactivity that distinguish them from other similar compounds.
Propriétés
Formule moléculaire |
C24H24INOS |
|---|---|
Poids moléculaire |
501.4 g/mol |
Nom IUPAC |
1-iodo-2,3,4,5-tetramethylbenzene;2-(4-methoxyphenyl)-1,3-benzothiazole |
InChI |
InChI=1S/C14H11NOS.C10H13I/c1-16-11-8-6-10(7-9-11)14-15-12-4-2-3-5-13(12)17-14;1-6-5-10(11)9(4)8(3)7(6)2/h2-9H,1H3;5H,1-4H3 |
Clé InChI |
RBHDZVGKVILTEV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C)C)I.COC1=CC=C(C=C1)C2=NC3=CC=CC=C3S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


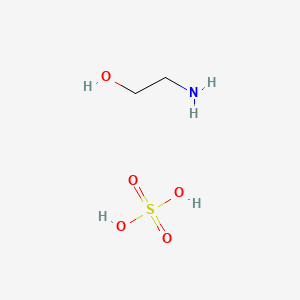
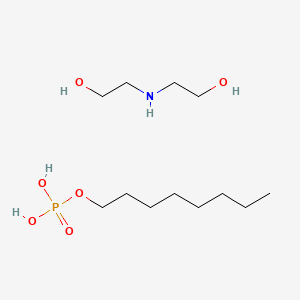
![disodium;(2S)-2-[[4-[2-(2-amino-4-oxo-3,7-dihydropyrrolo[2,3-d]pyrimidin-5-yl)ethyl]benzoyl]amino]pentanedioate;heptahydrate](/img/structure/B12806310.png)
